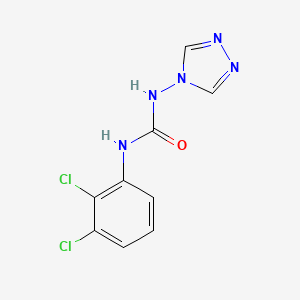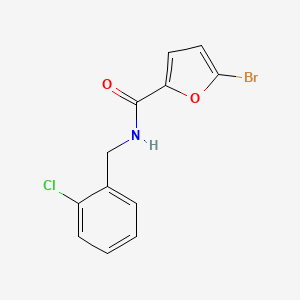
2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid, also known as IBTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. IBTP is a member of the thiophene carboxylic acid family, which has been shown to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties have led to its use in scientific research for the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. These effects may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have also shown that this compound can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid is its ability to exhibit multiple biological activities, which makes it a useful compound for studying various disease processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid. One area of interest is the development of new drugs and treatments based on its anti-inflammatory and anti-tumor properties. Another area of interest is the investigation of its potential as an antiviral agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential for use in other disease processes.
Méthodes De Synthèse
The synthesis of 2-(isobutyrylamino)-4-phenyl-3-thiophenecarboxylic acid can be achieved through a multi-step process involving the reaction of isobutyryl chloride with 2-amino-4-phenylthiophene, followed by the addition of sodium hydroxide and carbon dioxide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Propriétés
IUPAC Name |
2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9(2)13(17)16-14-12(15(18)19)11(8-20-14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADIQIODLCTFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)


![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
